4-bromo-N-(5-nitropyridin-2-yl)benzamide
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Overview
Description
4-bromo-N-(5-nitropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-nitro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.
Reduction: The major product is 4-amino-N-(5-nitropyridin-2-yl)benzamide.
Oxidation: Products depend on the specific oxidizing agent and conditions but may include oxidized derivatives of the benzamide or pyridine rings.
Scientific Research Applications
Medicinal Chemistry: The compound has been investigated for its potential as an anti-tubercular agent. Its structural features make it a candidate for further development as a therapeutic agent.
Materials Science: The compound’s unique electronic properties may be useful in the design of novel materials for electronic and optoelectronic applications.
Biological Studies: It can be used as a molecular probe to study biological pathways and interactions involving benzamide and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, as an anti-tubercular agent, it could target enzymes essential for the survival and replication of Mycobacterium tuberculosis . The bromine and nitro groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-nitropyridin-2-yl)benzamide
- 4-methyl-N-(5-nitropyridin-2-yl)benzamide
- 4-nitro-N-(5-nitropyridin-2-yl)benzamide
Uniqueness
4-bromo-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the combination of the bromine and nitro groups provides a distinct electronic environment that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C12H8BrN3O3 |
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Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-bromo-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-3-1-8(2-4-9)12(17)15-11-6-5-10(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
InChI Key |
PNOBPIAMISSWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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